molecular formula C6H12NO6P B12545913 4-(Phosphonooxy)piperidine-2-carboxylic acid CAS No. 143435-87-4

4-(Phosphonooxy)piperidine-2-carboxylic acid

Cat. No.: B12545913
CAS No.: 143435-87-4
M. Wt: 225.14 g/mol
InChI Key: YSDGHVBEXOQYSM-UHFFFAOYSA-N
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Description

4-(Phosphonooxy)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group at the 2-position and a phosphonooxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phosphonooxy)piperidine-2-carboxylic acid typically involves the phosphorylation of piperidine-2-carboxylic acid. One common method is the reaction of piperidine-2-carboxylic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phosphonooxy)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phosphonooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(Phosphonooxy)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Phosphonooxy)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing molecules. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-carboxylic acid: A precursor in the synthesis of 4-(Phosphonooxy)piperidine-2-carboxylic acid.

    Isonipecotic acid: Another piperidine derivative with a carboxylic acid group at the 4-position.

    Pipecolic acid: A piperidine derivative with a carboxylic acid group at the 2-position, similar to this compound but lacking the phosphonooxy group.

Uniqueness

This compound is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group allows the compound to participate in reactions and interactions that are not possible with other piperidine derivatives, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

143435-87-4

Molecular Formula

C6H12NO6P

Molecular Weight

225.14 g/mol

IUPAC Name

4-phosphonooxypiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12NO6P/c8-6(9)5-3-4(1-2-7-5)13-14(10,11)12/h4-5,7H,1-3H2,(H,8,9)(H2,10,11,12)

InChI Key

YSDGHVBEXOQYSM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1OP(=O)(O)O)C(=O)O

Origin of Product

United States

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